3-Hydroxy-2-naphthoic acid
Overview
Description
3-Hydroxy-2-naphthoic acid is an organic compound with the molecular formula C₁₁H₈O₃. It is one of several hydroxynaphthoic acids and is known for its role as a precursor to various azo dyes and pigments . This compound is characterized by a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a naphthalene ring, making it a versatile intermediate in organic synthesis .
Scientific Research Applications
3-Hydroxy-2-naphthoic acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
3-Hydroxy-2-naphthoic acid is an organic compound that serves as a precursor to many anilides, such as Naphthol AS . These anilides are reactive towards diazonium salts, leading to the formation of deeply colored azo compounds .
Mode of Action
The compound interacts with its targets through a process known as azo coupling . This reaction involves the coupling of this compound with diazonium salts, resulting in the formation of azo compounds . These azo compounds are known for their vibrant colors and are used in the production of dyes .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the Kolbe-Schmitt reaction . This reaction involves the carboxylation of 2-naphthol, leading to the formation of this compound . The compound also plays a role in the formation of azo dyes, which involves the reaction of anilides with diazonium salts .
Result of Action
The primary result of the action of this compound is the formation of deeply colored azo compounds . These compounds are used in the production of various dyes and pigments .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Kolbe-Schmitt reaction, which leads to the formation of the compound, requires specific temperature conditions (220 – 260℃) for optimal results . Additionally, the compound’s stability and efficacy in the production of dyes and pigments can be affected by factors such as pH, temperature, and the presence of other chemicals .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-Hydroxy-2-naphthoic acid is a precursor to many anilides, such as Naphthol AS, which are reactive toward diazonium salts to give deeply colored azo compounds . Azo coupling of this compound gives many dyes as well .
Cellular Effects
In a study, it was found that this compound prevented hypertension and increase in heart weight body weight ratio induced by Angiotensin II infusion . In cultured vascular smooth muscle cells, this compound attenuated enhancement in protein synthesis induced by Angiotensin II .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with diazonium salts to form deeply colored azo compounds . This reaction is a key step in the synthesis of many dyes .
Temporal Effects in Laboratory Settings
It is known that it is a stable compound with a melting point of 222 °C .
Dosage Effects in Animal Models
In animal models, specifically mice, it was found that injections of this compound prevented hypertension induced by Angiotensin II infusion
Metabolic Pathways
It is known that it is a precursor to some azo dyes and pigments
Preparation Methods
3-Hydroxy-2-naphthoic acid is typically synthesized through the carboxylation of 2-naphthol using the Kolbe-Schmitt reaction . This process involves the reaction of 2-naphthol with carbon dioxide under high pressure and temperature in the presence of a strong base, such as sodium hydroxide. The reaction conditions are carefully controlled to ensure the formation of the desired product .
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
3-Hydroxy-2-naphthoic acid undergoes various chemical reactions, including:
Azo Coupling Reactions: This compound is a precursor to many anilides, such as Naphthol AS, which react with diazonium salts to form deeply colored azo compounds. These reactions typically occur under mild acidic conditions and result in the formation of azo dyes.
Amidation: Heating this compound with ammonia produces 3-amino-2-naphthoic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these transformations are less commonly reported in the literature.
Comparison with Similar Compounds
3-Hydroxy-2-naphthoic acid can be compared with other hydroxynaphthoic acids, such as:
2-Hydroxy-1-naphthoic acid: This compound has a hydroxyl group at the 2-position and a carboxyl group at the 1-position of the naphthalene ring.
6-Hydroxy-2-naphthoic acid: This isomer has the hydroxyl group at the 6-position and the carboxyl group at the 2-position.
The unique positioning of the hydroxyl and carboxyl groups in this compound makes it particularly suitable for specific synthetic applications, such as the production of azo dyes and task-specific ionic liquids .
Properties
IUPAC Name |
3-hydroxynaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKYHXVLJMQRLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14206-62-3 (sodium salt) | |
Record name | 3-Hydroxy-2-naphthalenecarboxylic acid | |
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DSSTOX Substance ID |
DTXSID3026560 | |
Record name | 3-Hydroxy-2-naphthoic acid | |
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Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Pale yellow solid; [Merck Index] Pale yellow crystalline solid; [MSDSonline], YELLOW CRYSTALS. | |
Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy- | |
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Record name | 3-Hydroxy-2-naphthalenecarboxylic acid | |
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Record name | HYDROXY-2-NAPHTHOIC ACID | |
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Flash Point |
>150 °C c.c. | |
Record name | HYDROXY-2-NAPHTHOIC ACID | |
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Solubility |
Sol in benzene, chloroform, alkaline soln; freely soluble in alcohol and ether, SOL IN TOLUENE, 0.1 wt% in water at 25 °C, Solubility in water, g/100ml: 0.047 (very poor) | |
Record name | 3-HYDROXY-2-NAPHTHALENECARBOXYLIC ACID | |
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Record name | HYDROXY-2-NAPHTHOIC ACID | |
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Vapor Pressure |
0.00000054 [mmHg], Vapor pressure, Pa at 25 °C: (negligible) | |
Record name | 3-Hydroxy-2-naphthalenecarboxylic acid | |
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Record name | HYDROXY-2-NAPHTHOIC ACID | |
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Color/Form |
Very pale yellow crystals, Yellow rhombic leaflets | |
CAS No. |
92-70-6 | |
Record name | 3-Hydroxy-2-naphthoic acid | |
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Record name | 3-Hydroxy-2-naphthalenecarboxylic acid | |
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Record name | 3-Hydroxy-2-naphthoic acid | |
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Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy- | |
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Record name | 3-Hydroxy-2-naphthoic acid | |
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Record name | 3-hydroxy-2-naphthoic acid | |
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Record name | HYDROXYNAPHTHOIC ACID | |
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Record name | 3-HYDROXY-2-NAPHTHALENECARBOXYLIC ACID | |
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Record name | HYDROXY-2-NAPHTHOIC ACID | |
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Melting Point |
222-223 °C, Lemon to greenish yellow, odorless powder, MP: 218 °C (minimum) /Commercial product, 98% purity/, 220 °C | |
Record name | 3-HYDROXY-2-NAPHTHALENECARBOXYLIC ACID | |
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Record name | HYDROXY-2-NAPHTHOIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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